

Techniques for Measuring LY3154207 Brain Penetration: Application Notes and Protocols

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Compound of Interest

Compound Name: 2-(2,6-dichlorophenyl)-1-
[(1S,3R)-3-(hydroxymethyl)-5-(2-
hydroxypropan-2-yl)-1-methyl-
1,2,3,4-tetrahydroisoquinolin-2-
yl]ethan-1-one

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Introduction

LY3154207, also known as mevidalen, is a potent and selective positive allosteric modulator (PAM) of the dopamine D1 receptor.[1][2][3] As a centrally acting agent, quantifying its ability to cross the blood-brain barrier (BBB) and reach its target in the central nervous system (CNS) is critical for its development as a therapeutic for neuropsychiatric and neurodegenerative disorders.[4][5] This document provides detailed application notes and protocols for the key techniques used to measure the brain penetration of LY3154207, including cerebrospinal fluid (CSF) analysis in clinical trials and preclinical methods such as brain tissue homogenate analysis and in vivo microdialysis.

Data Presentation

The following tables summarize the quantitative data available on the brain penetration of LY3154207.

Table 1: Pharmacokinetic Parameters of LY3154207 in Human Plasma and Cerebrospinal Fluid (CSF) Following a Single Oral Dose[6][7]

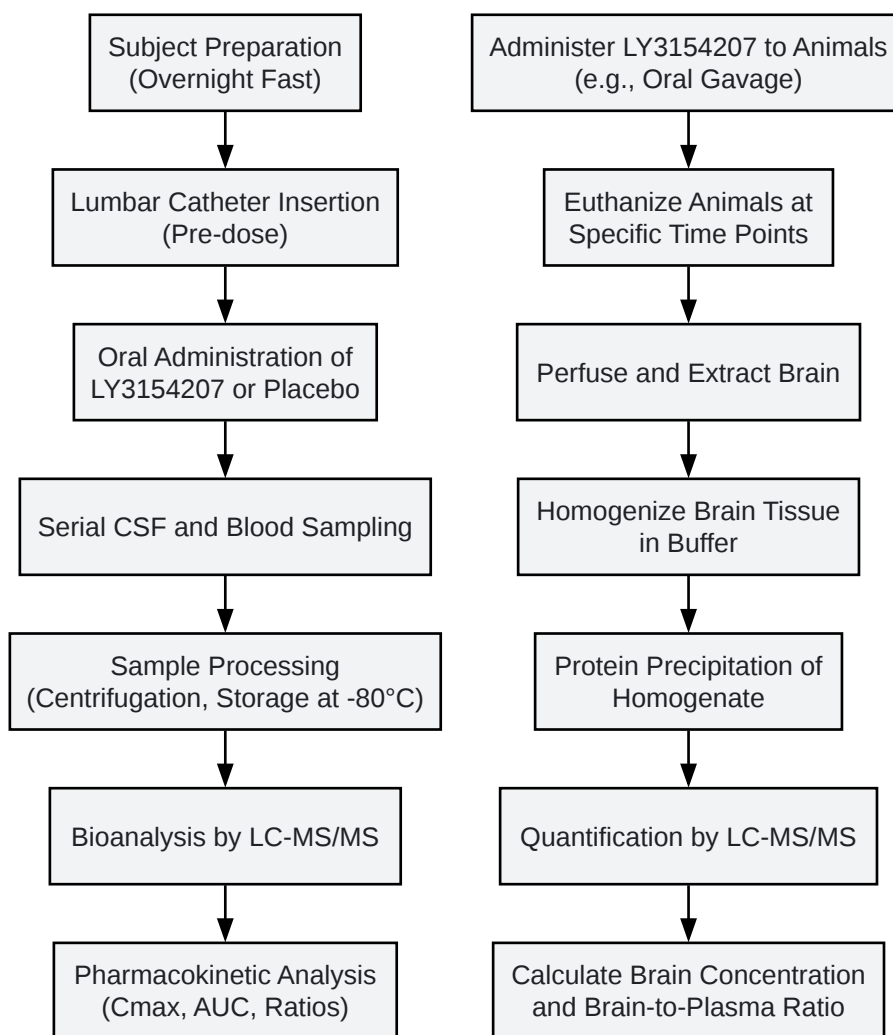
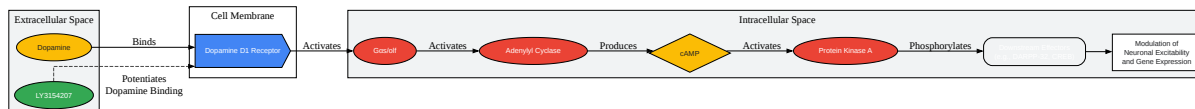
Parameter	25 mg Dose	75 mg Dose
Plasma Cmax (ng/mL)	~20	~60
Plasma AUC0-∞ (ngh/mL)	~250	~750
CSF Cmax (ng/mL)	0.8	3.0
CSF AUC0-24h (ngh/mL)	~10	~35
CSF/Plasma AUC Ratio	~0.01	~0.01
Unbound CSF / Unbound Plasma Ratio (Kpu,u)	~0.3	~0.3

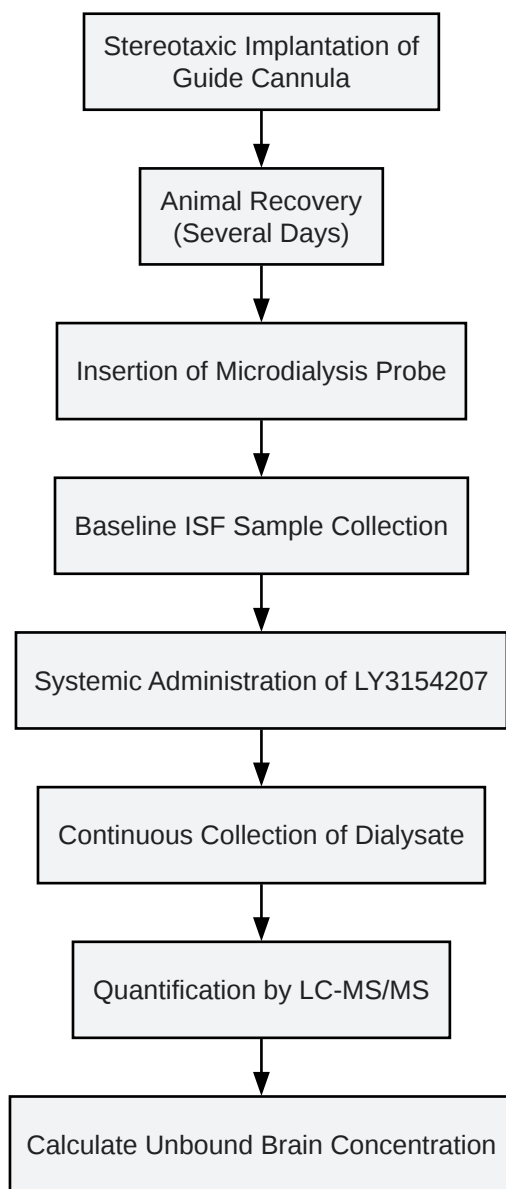
Table 2: Preclinical Brain Penetration Data for LY3154207 and Analogs in Humanized D1 (hD1) Mice^[4]

Compound	Dose (mg/kg, P.O.)	Unbound Brain Concentration	Pharmacodynamic Effect
LY3154207	Not specified	Achieved concentrations around the D1 PAM EC50 value (2.3 nM)	Increased locomotor activity and wakefulness
DETQ (structural analog)	Not specified	Not specified	Reversal of hypomotility in dopamine-depleted animals

Signaling Pathway

LY3154207 acts as a positive allosteric modulator of the dopamine D1 receptor, enhancing the receptor's affinity for its endogenous ligand, dopamine. The binding of dopamine to the D1 receptor, which is potentiated by LY3154207, initiates a G-protein coupled signaling cascade.





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